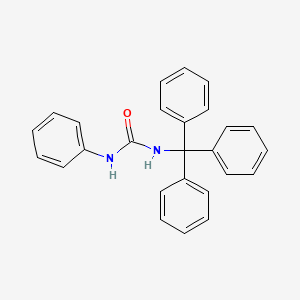
N-Phenyl-N'-(triphenylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-tritylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a trityl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tritylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tritylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-tritylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. After the reaction is complete, the product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-tritylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1-Phenyl-3-tritylurea into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trityl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-tritylurea oxides, while reduction can produce phenyl-tritylamines.
Aplicaciones Científicas De Investigación
1-Phenyl-3-tritylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: 1-Phenyl-3-tritylurea is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-tritylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound shares structural similarities with 1-Phenyl-3-tritylurea but contains a thiazole ring instead of a trityl group.
1-Phenyl-3-methylurea: Another related compound, differing by the presence of a methyl group instead of a trityl group.
Uniqueness: 1-Phenyl-3-tritylurea is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
24308-39-2 |
|---|---|
Fórmula molecular |
C26H22N2O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-phenyl-3-tritylurea |
InChI |
InChI=1S/C26H22N2O/c29-25(27-24-19-11-4-12-20-24)28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H,(H2,27,28,29) |
Clave InChI |
MPZGIBWJFIASAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


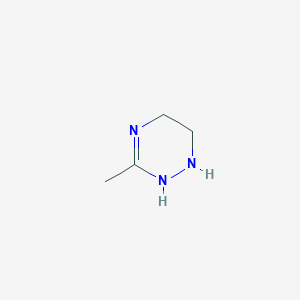
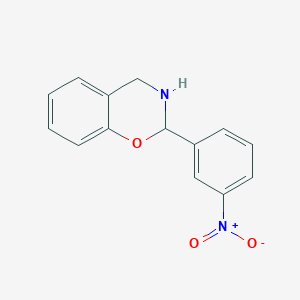

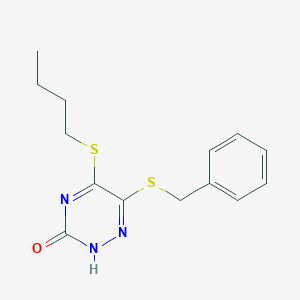
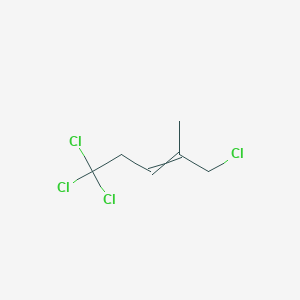
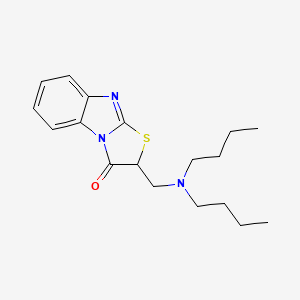
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
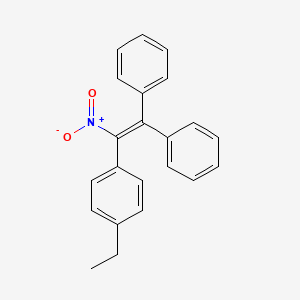
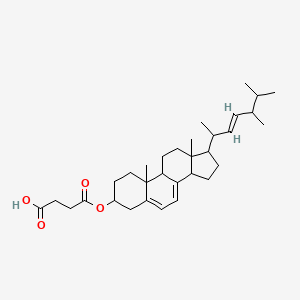
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
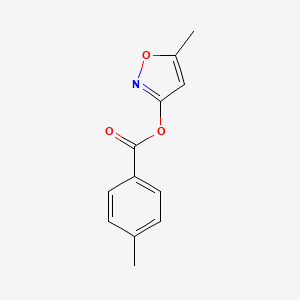
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
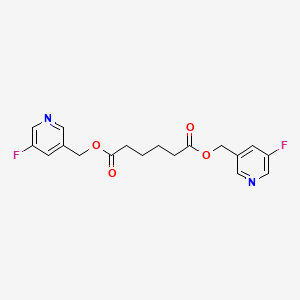
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
